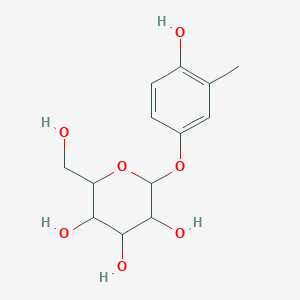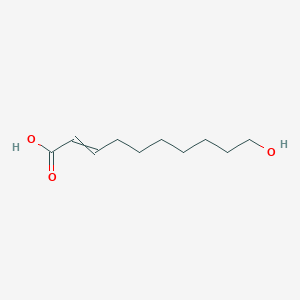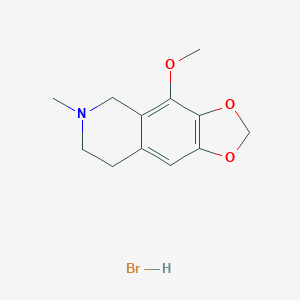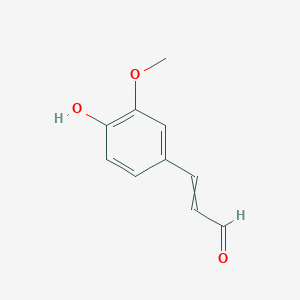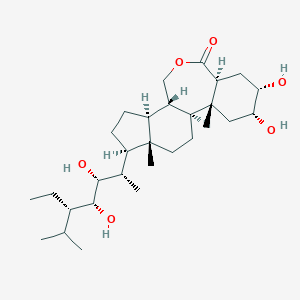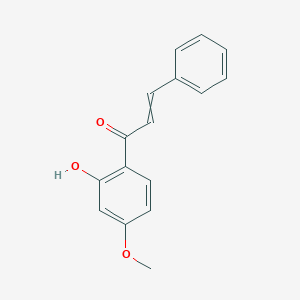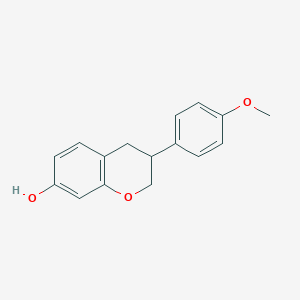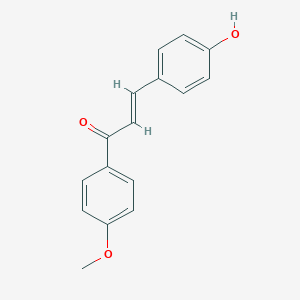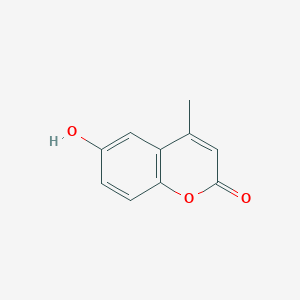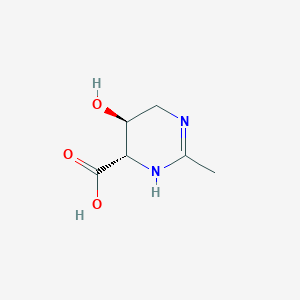
Hydroxyectoine
Descripción general
Descripción
Hydroxyectoine is a derivative of ectoine, a small zwitterionic osmolyte and compatible solute . It is synthesized by many microorganisms as a response to osmotic stress and high or low growth temperature extremes . The empirical formula of Hydroxyectoine is C6H10N2O3 and its molecular weight is 158.16 .
Synthesis Analysis
Hydroxyectoine is produced using metabolically engineered strains of Corynebacterium glutamicum that express a codon-optimized, heterologous ectD gene, encoding for ectoine hydroxylase . This enzyme converts supplemented ectoine in the presence of sucrose as a growth substrate into the desired derivative .
Molecular Structure Analysis
The molecular structure of Hydroxyectoine involves a heteropyrimidine ring with a hydroxyl group at C-5 pointing towards the iron catalysts . The iron-free structure exists already in a pre-set configuration to incorporate the iron catalyst .
Chemical Reactions Analysis
The production of Hydroxyectoine involves the conversion of supplemented ectoine in the presence of sucrose as a growth substrate . The process works almost regardless of the origin of the gene .
Physical And Chemical Properties Analysis
Hydroxyectoine is a solid substance . It has a SMILES string representation of CC1=NC@@HCN1)C(O)=O .
Aplicaciones Científicas De Investigación
Osmoprotection
Hydroxyectoine serves as an osmoprotectant that helps cells maintain osmotic balance under stress conditions such as high salinity. It is accumulated by halotolerant or halophilic microorganisms to counteract the deleterious effects of high salinity on cell osmotic pressure .
Therapeutic Agent
Hydroxyectoine has potential applications as a therapeutic agent for certain diseases due to its protective properties .
Biological Medicine and Healthcare
Its prospects in biological medicine and healthcare are being explored, particularly as a protecting agent for macromolecules and cells .
Biotechnological Production
A biotechnology process called “bacterial milking” has been developed using microorganisms that can produce ectoine and hydroxyectoine through cyclically increasing and decreasing salt concentration .
Metabolic Engineering
Research is ongoing to establish microbial cell factories for heterologous production of ectoine and hydroxyectoine in C. glutamicum based on the ectABCD biosynthetic gene cluster from Pseudomonas stutzeri A1501 .
Mecanismo De Acción
Target of Action
Hydroxyectoine, also known as 5-Hydroxyectoine, Hydroxyectoin, Pyrostatin A, or beta-hydroxyectoine, is a derivative of ectoine . It is synthesized by bacteria and some archaea as a cytoprotectant during osmotic stress and extreme temperature conditions . The primary targets of hydroxyectoine are the cells of these microorganisms, where it acts as a compatible solute and chemical chaperone .
Mode of Action
Hydroxyectoine interacts with its targets by maintaining the stability of intracellular macromolecular substances . It is more polar and has better solubility than ectoine, which allows it to have a stronger protective effect on intracellular macromolecular substances . When the osmotic pressure outside the cell increases to a high value beyond the tolerance range of the cells, ectoine is converted to hydroxyectoine .
Biochemical Pathways
The synthesis of hydroxyectoine involves the conversion of supplemented ectoine in the presence of a growth substrate like sucrose into the desired derivative . This process is facilitated by the ectoine hydroxylase enzyme, encoded by the ectD gene . The ectD gene is expressed in metabolically engineered strains of microorganisms like Corynebacterium glutamicum . The ectoine synthase EctC is also involved in the biosynthesis of ectoine .
Pharmacokinetics
It is known that hydroxyectoine is produced inside the cells of microorganisms, and it is enriched inside the cells during its production . This suggests that it has good bioavailability within these cells.
Result of Action
The result of hydroxyectoine’s action is the protection of cells and macromolecular substances from environmental stressors such as salinity, freezing, drying, and high temperatures . It helps maintain the stability of proteins, nucleic acids, biofilms, and whole cells .
Action Environment
The production of hydroxyectoine is influenced by environmental factors. For instance, high salinity and hypoosmotic shock are required for efficient ectoine production . High-salinity broth exacerbates the corrosion to fermenters and brings a big challenge to the subsequent wastewater treatment . Therefore, reducing the salinity of the fermentation broth without sacrificing ectoine/hydroxyectoine production has been a focus of research .
Direcciones Futuras
Propiedades
IUPAC Name |
(5S,6S)-5-hydroxy-2-methyl-1,4,5,6-tetrahydropyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c1-3-7-2-4(9)5(8-3)6(10)11/h4-5,9H,2H2,1H3,(H,7,8)(H,10,11)/t4-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIBBJKLKFTNQO-WHFBIAKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCC(C(N1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC[C@@H]([C@H](N1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80167963 | |
| Record name | Hydroxyectoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80167963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S,5S)-5-Hydroxy-2-methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid | |
CAS RN |
165542-15-4 | |
| Record name | Hydroxyectoin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=165542-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxyectoin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165542154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxyectoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80167963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROXYECTOIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CIJ7YN252E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of hydroxyectoine?
A1: The molecular formula of hydroxyectoine is C9H18N2O3, and its molecular weight is 206.24 g/mol.
Q2: What makes hydroxyectoine a good glass-forming compound compared to ectoine?
A2: Hydroxyectoine forms stronger intermolecular hydrogen bonds due to its hydroxyl group, resulting in superior glass-forming properties compared to ectoine. [] This leads to better molecular immobilization in the dry state, enhancing the redox stability of molecules embedded within. []
Q3: How do the hydration properties of ectoine and hydroxyectoine differ from the effects of NaCl on water?
A3: Both ectoine and hydroxyectoine influence the hydrogen bonding network of water locally, increasing tetrahedral order. [] This contrasts with NaCl, which disrupts hydrogen bonds and reduces tetrahedral order. [] In mixtures containing both osmolytes and NaCl, these opposing effects create a level of frustration within the water network. []
Q4: Which enzymes are involved in the biosynthesis of hydroxyectoine?
A4: Hydroxyectoine biosynthesis requires the enzymes L-2,4-diaminobutyric acid transaminase (EctB), N-γ-acetyltransferase (EctA), ectoine synthase (EctC), and ectoine hydroxylase (EctD). [, , ]
Q5: What is the role of aspartokinase (Ask) in hydroxyectoine biosynthesis?
A5: Some microorganisms possess a specialized aspartokinase, Ask_Ect, that plays a role in providing the precursor molecule L-aspartate-β-semialdehyde for hydroxyectoine biosynthesis. [, ] This enzyme shows unique regulatory mechanisms compared to other aspartokinases, with inhibition primarily by threonine. [, ]
Q6: How does the regulation of ectD and ectE differ in Chromohalobacter salexigens?
A6: In C. salexigens, ectD expression is osmoregulated during exponential growth and thermoregulated during stationary phase, primarily controlled by the general stress factor RpoS. [] In contrast, ectE expression remains RpoS-dependent throughout growth phases and under different stress conditions. []
Q7: What is the function of the transcriptional regulator EctZ in C. salexigens?
A7: EctZ acts as a dual regulator of hydroxyectoine synthesis in C. salexigens by activating ectD transcription under osmotic stress during exponential growth and repressing ectE transcription. [] This mechanism prioritizes EctD as the primary ectoine hydroxylase. []
Q8: How do ectoine and hydroxyectoine protect against osmotic stress?
A8: Ectoine and hydroxyectoine act as compatible solutes, accumulating in the cytoplasm to counteract the effects of high external osmolarity on cell hydration and turgor pressure. [, ]
Q9: What are the biotechnological and medical applications of hydroxyectoine?
A9: Hydroxyectoine's function-preserving properties make it valuable in various applications, including:
- Biotechnology: Stabilizing enzymes [, ] and enhancing desiccation tolerance in biomolecules and cells. []
- Medicine: Protecting cells from damage caused by UV radiation, dryness, and other environmental stressors. [, ]
- Cosmetics: Used in skin care products for its moisturizing and protective effects. [, ]
Q10: How does hydroxyectoine compare to other compatible solutes in protecting against desiccation?
A10: Hydroxyectoine demonstrates remarkable desiccation protection properties comparable to sucrose and trehalose due to its superior glass-forming ability. []
Q11: Can hydroxyectoine protect proteins from thermal inactivation?
A11: While hydroxyectoine did not show a significant effect in protecting lysozyme from short-term heat shock (10 min at 70°C), it destabilized the enzyme during prolonged exposure to elevated temperatures (4 weeks at 55°C). [] This suggests that the protective effect of hydroxyectoine against thermal stress might be context-dependent.
Q12: What is the role of the EctT transporter in Virgibacillus pantothenticus?
A12: The EctT transporter in V. pantothenticus is responsible for the uptake of both ectoine and hydroxyectoine, providing protection against osmotic and cold stress. [] This transporter belongs to the BCCT (betaine-choline-carnitine-transporter) family and preferentially imports ectoine and hydroxyectoine. []
Q13: How is the expression of the ectT gene regulated in V. pantothenticus?
A13: Transcription of the ectT gene is controlled by the general stress sigma factor SigB and is induced by both high salinity and low temperature, aligning with its role in protecting V. pantothenticus against these stresses. []
Q14: What is the significance of the colocalization of ect genes with transporter genes?
A14: The frequent colocalization of ect genes with transporter genes suggests a coordinated cellular response to osmotic stress, ensuring efficient uptake or export of ectoine and hydroxyectoine for osmoprotection. []
Q15: How are ectoine and hydroxyectoine catabolized?
A15: The EutD/EutE enzyme complex is central to ectoine and hydroxyectoine catabolism. [] EutD hydrolyzes ectoine and hydroxyectoine, while EutE deacetylates the resulting intermediates. [] This ultimately leads to the formation of L-aspartate, which can be further metabolized. []
Q16: What is the role of the EnuR protein in ectoine/hydroxyectoine catabolism?
A16: EnuR, a MocR/GabR-type transcriptional repressor, regulates the expression of many ectoine/hydroxyectoine catabolic gene clusters. [, ] It functions by binding specific inducer molecules generated during ectoine catabolism, such as N-(alpha)-L-acetyl-2,4-diaminobutyric acid and L-2,4-diaminobutyric acid. []
Q17: How widespread are ectoine and hydroxyectoine biosynthetic genes in microorganisms?
A17: Ectoine and hydroxyectoine biosynthetic genes are predominantly found in Bacteria, with a limited distribution in Archaea. [, , ] Their presence in diverse microbial taxa suggests their importance in adapting to challenging environments. [, ]
Q18: How did the halophilic protist Halocafeteria seosinensis acquire the ability to synthesize ectoine and hydroxyectoine?
A18: It is thought that H. seosinensis acquired the genes for ectoine and hydroxyectoine biosynthesis through lateral gene transfer from its bacterial prey. [] This acquisition likely provided an evolutionary advantage in adapting to high-salinity environments. []
Q19: What are the potential implications of understanding the structure and function of ectoine/hydroxyectoine transporters?
A19: Characterizing these transporters can contribute to developing strategies for enhancing compatible solute uptake in organisms with industrial or agricultural importance, improving their tolerance to osmotic stress. []
Q20: What is the potential of engineering microorganisms for enhanced hydroxyectoine production?
A20: Engineering approaches, such as manipulating the expression of key biosynthetic genes and optimizing fermentation conditions, hold promise for developing efficient microbial cell factories for hydroxyectoine production. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




